ML216

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

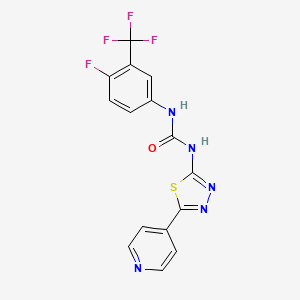

ML216 是一种有效的、选择性的、可穿透细胞的布鲁姆综合征蛋白解旋酶抑制剂。布鲁姆综合征蛋白解旋酶是 RECQ DNA 解旋酶家族的成员,参与复杂 DNA 结构和修复中间体的溶解。 This compound 在科学研究中表现出巨大的潜力,尤其是在癌症研究和 DNA 损伤反应领域 .

科学研究应用

ML216 具有广泛的科学研究应用,包括:

化学: this compound 用作工具化合物来研究布鲁姆综合征蛋白解旋酶的抑制及其对 DNA 解旋和修复过程的影响。

生物学: 该化合物用于研究布鲁姆综合征蛋白解旋酶在各种生物过程中的作用,包括 DNA 复制、修复和重组。

医学: this compound 已显示出作为抗癌剂的潜力,通过使癌细胞对顺铂等 DNA 损伤剂敏感。它也用于研究癌细胞中耐药机制。

作用机制

ML216 通过选择性抑制布鲁姆综合征蛋白解旋酶的 DNA 解旋活性来发挥其作用。该化合物在特定位点与解旋酶结合,阻止其与 DNA 相互作用并阻断其解旋酶活性。这种抑制导致 DNA 损伤和染色体不稳定增加,使癌细胞更容易发生凋亡和其他形式的细胞死亡。 参与的分子靶点和途径包括 ATR-Chk1 和 ATM-Chk2 途径,这些途径在响应 DNA 损伤时被激活 .

生化分析

Biochemical Properties

ML216 plays a crucial role in biochemical reactions, particularly those involving DNA repair and replication . It interacts with BLM helicase, an enzyme involved in DNA repair, and inhibits its DNA unwinding activity . This interaction is believed to be due to the binding of this compound to the BLM protein, thereby preventing it from performing its normal function .

Cellular Effects

The effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea on cells are profound. It has been shown to sensitize prostate cancer (PCa) cells to the DNA-crosslinking agent cisplatin, enhancing its antiproliferative properties . Furthermore, this compound has been found to prevent DNA damage-induced senescence by modulating the interaction between BLM and Deleted in Breast Cancer 1 (DBC1), thereby preserving BLM following DNA damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to BLM helicase, inhibiting its DNA unwinding activity . This inhibition results in an increased production of γH2AX, a marker of DNA damage, and caspase-3 cleavage, a marker of apoptosis . The combination of this compound and cisplatin also increases the expression of p-Chk1 and p-Chk2, suggesting that DNA damage may trigger the ATR-Chk1 and ATM-Chk2 pathways .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea in laboratory settings have been observed to be consistent, with the compound maintaining its stability and effectiveness . Long-term effects on cellular function have not been extensively studied, but the compound’s ability to enhance the effects of other drugs like cisplatin suggests potential for long-term use .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It has been shown to enhance pulmonary function by lowering levels of senescence and fibrosis in both aged mice and a mouse model of bleomycin-induced idiopathic pulmonary fibrosis .

Metabolic Pathways

Given its interaction with BLM helicase, it is likely involved in pathways related to DNA repair and replication .

Subcellular Localization

Given its interaction with BLM helicase, it is likely that it localizes to areas of the cell where DNA repair and replication occur

准备方法

ML216 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常涉及使用诸如 4-氟-3-(三氟甲基)苯胺和 5-(吡啶-4-基)-1,3,4-噻二唑-2-胺等试剂。 反应条件通常包括使用诸如二甲亚砜之类的溶剂和催化剂以促进所需产物的形成 .

化学反应分析

ML216 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化衍生物。

还原: 该化合物也可以进行还原反应,导致形成还原产物。

取代: this compound 可以参与取代反应,其中一个或多个官能团被其他基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .

相似化合物的比较

ML216 在作为布鲁姆综合征蛋白解旋酶抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:

WRN 解旋酶抑制剂: 作为 RECQ 解旋酶家族的另一个成员,WRN 解旋酶可以被特定化合物抑制,但这些抑制剂往往缺乏 this compound 的选择性和效力。

取代苯甲酰胺: 这些化合物已被证明可以抑制布鲁姆综合征蛋白解旋酶,但它们可能不像 this compound 那样具有选择性或有效。

This compound 的独特之处在于它能够以高效力选择性地抑制布鲁姆综合征蛋白解旋酶,使其成为研究 DNA 修复过程和开发新型癌症疗法的宝贵工具 .

属性

IUPAC Name |

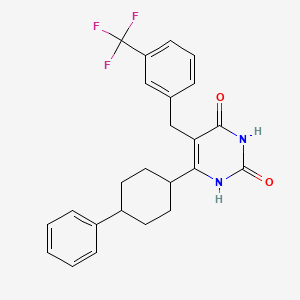

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCOYUSJXXCHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430213-30-1 |

Source

|

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)